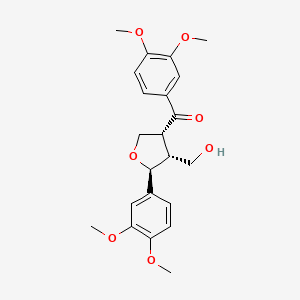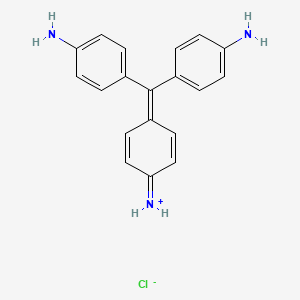![molecular formula C18H22N2O3 B1242622 N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide](/img/structure/B1242622.png)
N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide is a pyridinecarboxamide.
Aplicaciones Científicas De Investigación
Optical and Conductivity Properties
- N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide derivatives have been explored for their optical and conductivity properties. A study by Chmel et al. (2011) investigated optically pure anionic complexes of pyridinecarboxamide ligands in the synthesis of radical cation salts with tetrathiafulvalene (TTF), showing interesting extended structures and potential in optical and conductivity applications (Chmel et al., 2011).
Structural Analysis and Synthesis
- The compound's structural characteristics and synthesis methodologies have been studied. For instance, Detert et al. (2018) focused on the synthesis and planar structure of a related compound, offering insights into the pyridinecarboxamide family's structural dynamics (Detert et al., 2018).
DNA Binding Properties
- Research by Zheng Jufang (2009) explored the DNA-binding properties of N-substituted pyridinecarboxamide, highlighting its potential in genetic research and molecular biology applications (Zheng Jufang, 2009).
Photophysical Properties
- Studies on photophysical properties, such as the work by Briseño-Ortega et al. (2018), have been conducted to understand the compound's behavior under various optical conditions, which could be significant in the field of organic semiconductors (Briseño-Ortega et al., 2018).
Medicinal Chemistry and Drug Design
- The compound's relevance in medicinal chemistry and drug design is evident in its structural variations and properties. For example, Schroeder et al. (2009) identified derivatives of this compound as potent and selective Met kinase inhibitors, highlighting its potential in the development of new therapeutics (Schroeder et al., 2009).
Propiedades
Nombre del producto |
N-[2-(3,4-diethoxyphenyl)ethyl]-2-pyridinecarboxamide |
|---|---|
Fórmula molecular |
C18H22N2O3 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
N-[2-(3,4-diethoxyphenyl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-16-9-8-14(13-17(16)23-4-2)10-12-20-18(21)15-7-5-6-11-19-15/h5-9,11,13H,3-4,10,12H2,1-2H3,(H,20,21) |
Clave InChI |
JHGAYVKRIHHAFZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=N2)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=N2)OCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



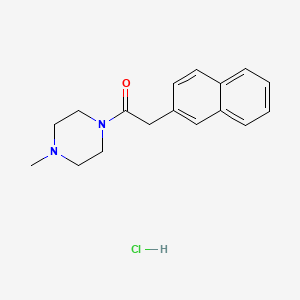
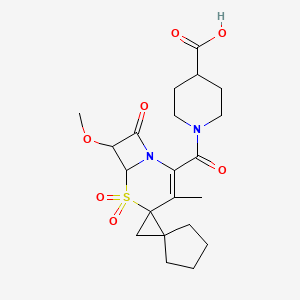
![Hexadecanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]-](/img/structure/B1242546.png)
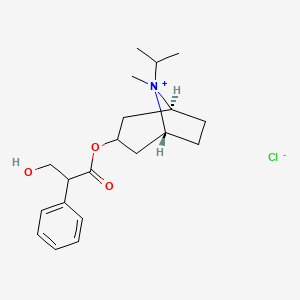
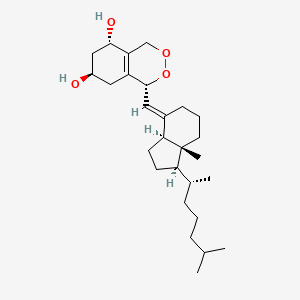

![(8R,9S,13S,14S,16E)-16-Hydroxyimino-13-methyl-3-prop-2-enoxy-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B1242552.png)
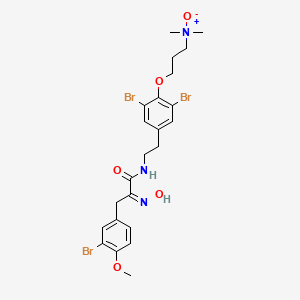
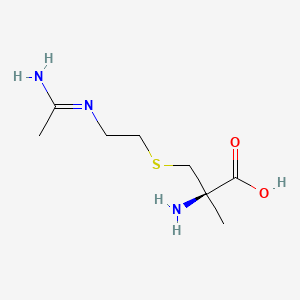
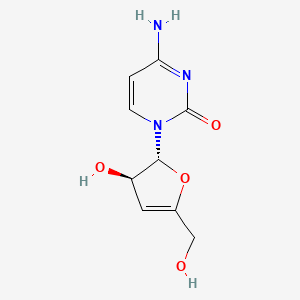
![5-chloro-N-(diaminomethylidene)-9-oxo-1-azatricyclo[6.5.1.04,14]tetradeca-2,4,6,8(14)-tetraene-2-carboxamide](/img/structure/B1242558.png)
